molecular formula C6H3ClIN3 B6238355 4-azido-1-chloro-2-iodobenzene CAS No. 1379338-45-0

4-azido-1-chloro-2-iodobenzene

Cat. No.: B6238355
CAS No.: 1379338-45-0
M. Wt: 279.5
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Description

4-azido-1-chloro-2-iodobenzene is a chemical compound that has garnered significant attention in the scientific research community due to its unique physical and chemical properties. It is an aromatic compound with the molecular formula C6H3ClIN3 and a molecular weight of 279.47 g/mol . The presence of azido, chloro, and iodo substituents on the benzene ring makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-1-chloro-2-iodobenzene typically involves the introduction of azido, chloro, and iodo groups onto a benzene ring. One common method is the diazotization of 4-amino-1-chloro-2-iodobenzene followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-azido-1-chloro-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce nitro or hydroxyl derivatives .

Scientific Research Applications

4-azido-1-chloro-2-iodobenzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is used in bioconjugation and labeling studies due to its azido group, which can undergo click chemistry reactions with alkynes.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-azido-1-chloro-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo cycloaddition reactions with alkynes, forming triazoles, which are useful in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

  • 4-azido-1-chloro-2-bromobenzene
  • 4-azido-1-chloro-2-fluorobenzene
  • 4-azido-1-chloro-2-methylbenzene

Uniqueness

4-azido-1-chloro-2-iodobenzene is unique due to the presence of both chloro and iodo substituents on the benzene ring, which provides distinct reactivity compared to similar compounds with different halogen substituents . The combination of azido, chloro, and iodo groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research .

Properties

CAS No.

1379338-45-0

Molecular Formula

C6H3ClIN3

Molecular Weight

279.5

Purity

95

Origin of Product

United States

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